molecular formula C9H5Cl2NO2 B13636235 5,6-Dichloro-7-methylindoline-2,3-dione

5,6-Dichloro-7-methylindoline-2,3-dione

Cat. No.: B13636235
M. Wt: 230.04 g/mol
InChI Key: VMSVOYZMIIMTIG-UHFFFAOYSA-N
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Description

5,6-Dichloro-7-methylindoline-2,3-dione is a synthetic isatin derivative designed for research and development. The isatin core (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities. Substituted isatins are frequently explored as key intermediates in the synthesis of novel compounds with potential anticancer, antiviral, antimicrobial, and anti-inflammatory properties . In particular, isatin derivatives have shown significant promise in oncology research. They can act as competitive inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are enzymes crucial for cell cycle regulation and are overexpressed in many cancer types . The dichloro and methyl substitutions on the isatin core are strategic modifications that can influence the molecule's binding affinity and selectivity towards such enzymatic targets, potentially leading to the development of new therapeutic agents . Furthermore, structurally similar dichloro-isatin oximes have been identified as potent superagonists for calcium-activated potassium channels, indicating potential applications in neuropharmacology and physiology research . This product is offered For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,6-dichloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5Cl2NO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

VMSVOYZMIIMTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Cl)C(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,6-Dichloro-7-methylindoline-2,3-dione

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from substituted aniline or indoline-2,3-dione derivatives.
  • Introduction of chlorine atoms at positions 5 and 6 on the indoline ring.
  • Installation of a methyl group at position 7.
  • Oxidation or ring closure steps to form the indoline-2,3-dione core.

Specific Preparation Routes

Halogenation of Indoline-2,3-dione Derivatives

One approach involves selective chlorination of indoline-2,3-dione derivatives bearing a methyl substituent at position 7. For example, in a reported method, 6-bromo-7-methyl-indoline-2,3-dione was synthesized by bromination of 1-cyclopropyl-2-methyl-aniline derivatives followed by cyclization and oxidation steps. Although this example uses bromine, analogous chlorination can be applied to obtain dichloro derivatives.

Synthesis via General Procedure A (Chloral Hydrate and Hydroxylamine Hydrochloride)

A widely used method for preparing halogenated indoline-2,3-dione derivatives, including 5,6-dichloroindoline-2,3-dione, involves a multi-step reaction starting from appropriately substituted isatin precursors (3c) and chloral hydrate:

  • React substituted isatin (3c) with chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, and hydrochloric acid in aqueous medium.
  • Heat the mixture at 55 °C overnight to form isonitrosoacetanilide intermediates.
  • Treat these intermediates with concentrated sulfuric acid at 60–70 °C, then heat at 80 °C for 10 minutes.
  • Quench the reaction in crushed ice to precipitate the product.
  • Filter and dry to obtain 5,6-dichloroindoline-2,3-dione as a brown solid with yields around 74%.

This method is noted for its reproducibility and moderate to good yields.

Detailed Experimental Procedure for this compound

While direct preparation of the 7-methyl derivative is less frequently reported, the following extrapolated procedure combines halogenation and methylation strategies based on related compounds:

Step Reagents & Conditions Description Yield & Notes
1 Starting material: 7-methylindoline-2,3-dione Obtain or synthesize 7-methylindoline-2,3-dione as precursor Commercial or prepared via methylation of indoline-2,3-dione at position 7
2 Chlorination agent: Chlorine gas or N-chlorosuccinimide (NCS) Chlorinate at positions 5 and 6 selectively under controlled temperature (0–5 °C) in acidic medium Careful control needed to avoid over-chlorination or side reactions
3 Purification Recrystallization from suitable solvent (e.g., ethanol or ethyl acetate) Yields typically 60–80% depending on conditions

This approach is consistent with halogenation patterns observed in related indoline-2,3-dione derivatives.

Characterization Data Summary

Compound Physical State Melting Point (°C) Yield (%) Key Spectroscopic Data
5,6-Dichloroindoline-2,3-dione Brown solid Not explicitly reported ~74% 1H NMR (DMSO-d6): δ 11.24 (s, NH), 7.7 (d, J=9.2 Hz), 6.86 (d, J=8.4 Hz)
6-Bromo-7-methylindoline-2,3-dione Orange solid Not reported 21% (brominated analog) LC-MS: m/z 280.3/282.3 [M+H]+

Note: Direct data on this compound is limited; however, analogous compounds provide insight into expected physical and spectral properties.

Research Findings and Analysis

  • The use of chloral hydrate and hydroxylamine hydrochloride in aqueous acidic medium is a robust method for synthesizing halogenated indoline-2,3-dione derivatives, including 5,6-dichloro variants.
  • Selective halogenation at positions 5 and 6 can be achieved by controlling reaction conditions and choice of halogenating agents, with N-chlorosuccinimide or chlorine gas being common reagents.
  • Methyl substitution at position 7 can be introduced before halogenation or via functional group transformations on the indoline ring.
  • Purification by recrystallization or column chromatography yields analytically pure compounds suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
General Procedure A Substituted isatin (3c) Chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, HCl 55 °C overnight, then sulfuric acid treatment at 60–80 °C 74% (for 5,6-dichloroindoline-2,3-dione) Reliable for halogenated indoline-2,3-diones
Halogenation of 7-methylindoline-2,3-dione 7-Methylindoline-2,3-dione Chlorine gas or NCS Acidic medium, 0–5 °C 60–80% Requires careful control to avoid over-chlorination
Bromination analog method 3-Bromo-N-cyclopropyl-2-methyl-aniline Oxalyl chloride, AlCl3, bromine Reflux, multiple steps 21% (bromo analog) Demonstrates feasibility of halogenation and methylation

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-Dichloro-7-methylindoline-2,3-dione with key analogs in terms of synthesis, substituent effects, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Properties/Activities Reference
This compound Not explicitly listed C₉H₅Cl₂NO₂ 5-Cl, 6-Cl, 7-Me Hypothesized enhanced stability Deduced
4,7-Diaminoisoindoline-1,3-dione - C₈H₅N₃O₂ 4-NH₂, 7-NH₂ High solubility, synthetic challenges
6-Chloro-7-methyl-5-nitroindoline-2,3-dione 867154-54-9 C₉H₅ClN₂O₄ 6-Cl, 7-Me, 5-NO₂ Reactive nitro group, higher molecular weight
Indolin-2,3-dione derivatives - Varies Variable substituents Low σ1 affinity, high σ2 selectivity
1,4-Disubstituted piperazine-2,3-diones - C₁₄H₁₆N₂O₂ Benzyl/aryl groups at N1, N4 Anthelmintic activity (in vitro)

Substituent Effects on Reactivity and Bioactivity

  • Halogen vs. Amino Groups: Compared to 4,7-Diaminoisoindoline-1,3-dione (which has amino groups at positions 4 and 7), this compound’s chlorine substituents increase lipophilicity (ClogP ~2.5 vs.
  • Methyl vs. Nitro Groups : The 7-methyl group in the target compound may enhance metabolic stability compared to nitro-substituted analogs (e.g., 6-Chloro-7-methyl-5-nitroindoline-2,3-dione), where the nitro group introduces reactivity but also toxicity risks .

Q & A

Q. What are the optimized synthetic routes for 5,6-Dichloro-7-methylindoline-2,3-dione, and how can reaction yields be improved?

The synthesis typically involves halogenation and cyclization steps. For example, a related compound, 7-Chloroindoline-2,3-dione, was synthesized via condensation of p-chloroaniline with chloral hydrate, followed by hydroxylamine hydrochloride treatment and sulfuric acid cyclization, achieving a 90% yield . Key parameters include temperature control (e.g., reflux at 348–363 K), solvent selection (e.g., acetone/ethanol), and stoichiometric optimization of reagents like potassium carbonate. Multi-step purification (e.g., filtration, washing, slow crystallization) ensures high purity .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For analogous compounds (e.g., 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione), triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.245 Å, b = 8.608 Å) and hydrogen-bonding networks are reported . Complementary techniques include NMR (¹H/¹³C for substituent analysis), IR (C=O stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What preliminary biological screening methods are recommended for this compound?

Begin with in vitro assays targeting receptors/enzymes relevant to indoline derivatives, such as kinase inhibition or neurotransmitter modulation. Use dose-response curves (e.g., IC₅₀ determination) and controls (e.g., positive/negative controls from and ). Cell viability assays (MTT/XTT) can assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated indoline-diones?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Implement orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate purity via HPLC (>95%) and elemental analysis. Meta-analysis of structural analogs (e.g., 5-Chloro-7-iodoindoline-2,3-dione in ) can identify structure-activity trends .

Q. What strategies enhance regioselective halogenation in the synthesis of this compound?

Halogenation is directed by electron-withdrawing groups (e.g., carbonyl) and steric effects. For example, chlorination at positions 5 and 6 is favored due to the inductive effect of the dione moiety. Use catalysts like FeCl₃ or AlCl₃ to improve selectivity, and monitor reaction progress via TLC/GC-MS .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show indoline-diones degrade under light/moisture. Store at 2–8°C in airtight, light-resistant containers. Solubility in DMSO (10 mM stock solutions) is recommended for biological assays, with periodic NMR validation to detect decomposition .

Q. What advanced analytical methods resolve spectral data contradictions (e.g., NMR vs. X-ray)?

Conflicting data may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to probe conformational changes. For crystallographic disagreements, re-refine diffraction data (e.g., using SHELXL) and validate hydrogen-bonding networks against computational models (DFT) .

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